4-Amino-3-hydroxybenzenesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 4-Amino-3-hydroxybenzenesulfonamide involves reactions with different chemical agents to produce novel compounds. For example, one derivative was synthesized by reacting 2-hydroxy-4-pentadecylbenzaldehyde with 4-aminobenzenesulfonamide in ethanol, demonstrating the compound's versatility in forming new molecules (Naganagowda & Petsom, 2011). Another approach involved the synthesis and growth of high-quality single crystals by the slow evaporation solution growth technique, showcasing the compound's potential in crystallography studies (Ceylan et al., 2015).
Molecular Structure Analysis
The molecular structure of 4-Amino-3-hydroxybenzenesulfonamide and its derivatives has been characterized using various spectroscopic techniques such as FT-IR, NMR, UV-Vis, and X-ray single crystal techniques. These studies reveal the compound's complex structural attributes, including bond lengths, bond angles, and tautomeric forms, which are essential for understanding its reactivity and interactions with other molecules (Ceylan et al., 2015).
Chemical Reactions and Properties
Research into the chemical reactions of 4-Amino-3-hydroxybenzenesulfonamide derivatives has led to the discovery of novel reactions and the synthesis of new compounds with potential applications. For instance, the reaction of 4-aminobenzenesulfonamide with 5-chloromethyl-8-hydroxyquinoline hydrochloride produced a novel compound with significant antimicrobial activity, indicating the compound's utility in developing new antimicrobial agents (Vanparia et al., 2010).
Physical Properties Analysis
The solubility of 4-Aminobenzenesulfonamide in various solvents and its thermodynamic properties have been extensively studied, providing valuable data for its application in different solvent systems. These studies offer insights into the solubility trends and thermodynamic behaviors of the compound, which are crucial for its practical applications in the pharmaceutical and chemical industries (Asadi et al., 2020).
Chemical Properties Analysis
The compound's ability to undergo N-alkylation with alcohols as alkylating agents demonstrates its chemical versatility. This research highlights the potential for recognizing different types of amino groups in complex molecules, facilitating the development of new synthetic methodologies (Lu et al., 2015).
Scientific Research Applications
Chemical Synthesis and Derivatives
- Reactions with Aldehydes : 4-Amino-3-hydroxybenzenesulfonamide has been treated with aldehydes to prepare 2-hydroxy-1,2,4-benzothiadiazine 1,1-dioxides, facilitating the fusion of additional rings to the benzothiadiazine structure (Wei, Bell, & Childress, 1966).
- Synthesis of Hypoglycemic Agents : This compound has been utilized in synthesizing 1,4,3-benzoxathiazine-4,4-dioxides, which are important in studies on hypoglycemic agents (Suzue & Irikura, 1968).
Medicinal Chemistry
- Synthesis of Novel Derivatives : New derivatives of N-aryl-hydroxybenzenesulfonamide have been synthesized, potentially serving as fasciolicides (Shen Jun-ju, 2004).
- Antitumor Sulfonamides : The compound has been involved in structure and gene expression studies of antitumor sulfonamides, aiding in understanding drug-sensitive cellular pathways (Owa et al., 2002).
Antimicrobial Applications
- Antimicrobial Study : Synthesized derivatives have shown significant antimicrobial activity against various bacterial and fungal strains (Vanparia et al., 2010).
Photodynamic Therapy
- Photosensitizer in Cancer Treatment : Derivatives have been used in the synthesis of zinc phthalocyanines, showing potential as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Kinetic and Thermodynamic Studies
- Decomposition Study : N-hydroxybenzenesulfonamide decomposition has been analyzed, contributing to understanding its kinetic and thermodynamic properties (Bonner & Ko, 1992).
Clinical Chemistry
- Chromogenic System for Uric Acid Assay : 4-Amino-3-hydroxybenzenesulfonamide has been used in developing chromogenic systems for direct enzymatic assays of uric acid in biological fluids (Fossati & Prencipe, 2010).
Solubility and Solution Thermodynamics
- Solubility and Thermodynamics in Solvent Mixtures : The compound's solubility and solution thermodynamics have been determined in various binary solvent mixtures, providing insight into its physical chemistry (Asadi et al., 2020).
Structural and Spectroscopic Properties
- Structural Investigation : A detailed study on the structure and spectroscopic properties, including NBO, NLO, and NPA analysis of derivatives, has been conducted, contributing to the understanding of its chemical behavior (Ceylan et al., 2015).
Natural Product Derivatives
- Isolation from Gastrodia elata : Derivatives of this compound have been isolated from Gastrodia elata, revealing new natural product structures (Guo et al., 2015).
Intraocular Pressure-Lowering Agents
- Ophthalmologic Applications : Sulfonamide derivatives have been investigated as water-soluble intraocular pressure-lowering agents with potential in treating glaucoma (Casini et al., 2000).
Crystal and Molecular Structures
- Crystallographic Study : The crystal and molecular structures of derivatives have been determined, providing insights into their tautomerism and acid-base equilibria (Kovalchukova et al., 2013).
Anti-inflammatory Potential
- Evaluation as Anti-inflammatory Agents : Amino derivatives have been synthesized and evaluated for their potential as anti-inflammatory agents (Mahdi, 2017).
Safety And Hazards
properties
IUPAC Name |
4-amino-3-hydroxybenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c7-5-2-1-4(3-6(5)9)12(8,10)11/h1-3,9H,7H2,(H2,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGBNEDFDIDTJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90189439 | |
Record name | 3-Hydroxysulfanilamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90189439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-hydroxybenzenesulfonamide | |
CAS RN |
3588-76-9 | |
Record name | 2-Aminophenol-5-sulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3588-76-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxysulfanilamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003588769 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxysulfanilamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90189439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-3-hydroxybenzenesulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.663 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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